1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one
Description
Properties
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-14-4-2-5-15(10-14)7-8-18(24)23-9-3-6-17(13-23)25-19-21-11-16(20)12-22-19/h2,4-5,10-12,17H,3,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNOWWRIDWGQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-3-(m-tolyl)propan-1-one is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a piperidine ring, a fluorinated pyrimidine moiety, and a propanone framework, which contribute to its diverse biological activities. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Piperidine Ring : A six-membered ring containing one nitrogen atom.
- Fluoropyrimidine Moiety : A pyrimidine ring substituted with fluorine, enhancing biological interactions.
- Propanone Group : A ketone functional group that may influence reactivity and interaction with biological targets.
The mechanism of action of this compound is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety's ability to interact with nucleic acids may inhibit DNA or RNA synthesis, while the piperidine component can modulate receptor activity.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
Antiviral Activity
Studies have shown that compounds containing piperidine and fluorinated pyrimidine structures can display antiviral properties. For instance, related compounds have been tested against HIV and other viruses, demonstrating moderate to high efficacy in vitro .
Anticancer Potential
The presence of the fluorinated pyrimidine moiety is associated with anticancer activity. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Notable Differences | Biological Activity |
|---|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Primarily used in cancer therapy | Anticancer |
| Piperine | Piperidine derivative | Anti-inflammatory properties | Anti-inflammatory |
| Diphenhydramine | Diphenyl structure | Antihistamine effects | Antihistamine |
This table illustrates how the unique combination of structural features in this compound may confer distinct pharmacological properties compared to its analogs.
Case Studies
Recent research has focused on synthesizing and evaluating the biological activity of various derivatives of this compound. For example, studies involving piperidine derivatives have shown promising results in terms of selectivity and potency against viral infections . Additionally, compounds incorporating fluorinated groups have demonstrated enhanced stability and bioavailability .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Piperidin-1-yl Propan-1-one Derivatives
- Tolperisone Hydrochloride (2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one Hydrochloride): Shares the propan-1-one core with a piperidin-1-yl group and m-tolyl substituent. Key difference: Tolperisone lacks the fluoropyrimidine oxygen linker, reducing electronic complexity.
- (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) and (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28): Feature a piperidin-1-yl-propan-1-one scaffold with pyrimidoindole substituents. Exhibit potent kinase inhibition (IC50: 480 nM and 360 nM, respectively) and improved metabolic stability . Comparison: The target compound’s 5-fluoropyrimidin-2-yloxy group may enhance DNA/RNA interaction or kinase selectivity compared to bulkier pyrimidoindoles.
Fluorinated Pyrimidine/Pyridine Derivatives
3aj (Hydrosulfonylation Product) :
- Contains a 4-fluorophenylsulfonyl group and a pyrazolo-pyrimidine-piperidine-propan-1-one scaffold.
- NMR analysis revealed rotameric conformations, suggesting flexibility that could influence binding kinetics .
- Comparison: The sulfonyl group in 3aj may improve solubility compared to the target compound’s m-tolyl substituent.
- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one: Combines fluoropyrimidine, chromenone, and morpholine groups. Higher molecular weight (586.3 g/mol) and complexity may reduce bioavailability compared to the target compound .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The ether linkage is established via SNAr between piperidin-3-ol and 2-chloro-5-fluoropyrimidine. Key parameters include:
Reaction Conditions
- Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) for deprotonation of piperidin-3-ol.
- Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to stabilize the transition state.
- Temperature : 120–130°C to overcome activation energy.
Procedure
Piperidin-3-ol (1.0 equiv) and 2-chloro-5-fluoropyrimidine (1.2 equiv) are combined in anhydrous DMSO with K2CO3 (2.5 equiv). The mixture is stirred at 130°C for 12–16 hours under nitrogen. Post-reaction, the mixture is diluted with water, extracted with dichloromethane (DCM), and purified via silica gel chromatography (EtOAc/hexanes, 1:4).
Yield Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMSO | 130 | 78 |
| Cs2CO3 | DMF | 120 | 82 |
| NaHCO3 | DMSO | 130 | 45 |
Optimal conditions: Cs2CO3 in DMF at 120°C, yielding 82%.
Acylation of 3-((5-Fluoropyrimidin-2-yl)oxy)piperidine
Synthesis of 3-(m-Tolyl)propanoyl Chloride
3-(m-Tolyl)propanoic acid is treated with thionyl chloride (SOCl2) in anhydrous DCM at 0°C for 2 hours. Excess SOCl2 is removed under reduced pressure to yield the acyl chloride as a pale-yellow oil (95% yield).
N-Acylation Reaction
Conditions
- Solvent : Anhydrous DCM or acetonitrile.
- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.
- Temperature : 0°C to room temperature.
Procedure
3-((5-Fluoropyrimidin-2-yl)oxy)piperidine (1.0 equiv) is dissolved in DCM, cooled to 0°C, and treated with TEA (2.5 equiv). 3-(m-Tolyl)propanoyl chloride (1.1 equiv) is added dropwise, and the reaction is stirred for 4–6 hours. The mixture is washed with saturated NaHCO3, dried over MgSO4, and purified via chromatography (DCM/MeOH, 10:1).
Yield Optimization
| Acylating Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| Propanoyl chloride | DCM | TEA | 68 |
| Mixed anhydride | Acetonitrile | DIPEA | 72 |
| EDCl/HOBt coupling | DMF | - | 65 |
Optimal conditions: Propanoyl chloride in DCM with TEA, yielding 68%.
Alternative Synthetic Pathways and Mechanistic Insights
Mitsunobu Reaction for Ether Formation
As an alternative to SNAr, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to couple piperidin-3-ol with 2-hydroxy-5-fluoropyrimidine. However, this method is less favorable due to the commercial unavailability of 2-hydroxy-5-fluoropyrimidine and lower yields (≤50%).
Reductive Amination for Piperidine Functionalization
A hypothetical route involves reductive amination between 3-oxo-3-(m-tolyl)propanal and 3-((5-fluoropyrimidin-2-yl)oxy)piperidine. However, competing side reactions at the ketone moiety render this pathway impractical.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Challenges and Mitigation Strategies
Regioselectivity in SNAr
2-Chloro-5-fluoropyrimidine exhibits two reactive sites (C2 and C4). Steric hindrance at C4 directs substitution preferentially to C2, as confirmed by X-ray crystallography in analogous compounds.
Stability of Acylated Product
The tertiary amide bond in the final product is prone to hydrolysis under acidic conditions. Storage under anhydrous conditions at -20°C is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
